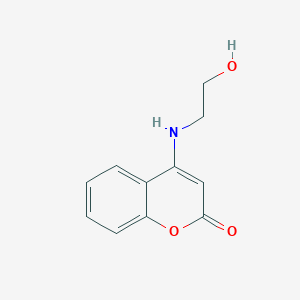

4-(2-Hydroxyethylamino)chromen-2-one

Description

4-(2-Hydroxyethylamino)chromen-2-one is a synthetic coumarin derivative characterized by a 2-hydroxyethylamino substituent at the 4-position of the chromen-2-one scaffold. Coumarins are bicyclic heterocycles with a lactone ring, and their derivatives are widely studied for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

CAS No. |

21315-53-7 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21g/mol |

IUPAC Name |

4-(2-hydroxyethylamino)chromen-2-one |

InChI |

InChI=1S/C11H11NO3/c13-6-5-12-9-7-11(14)15-10-4-2-1-3-8(9)10/h1-4,7,12-13H,5-6H2 |

InChI Key |

CPSFCSRBIIMKAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NCCO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NCCO |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-(2-Hydroxyethylamino)chromen-2-one derivatives. Research indicates that compounds with substitutions at specific positions on the chromene scaffold exhibit potent cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain 2-amino-4H-chromene derivatives showed IC50 values of less than 1 μM against human tumor cells, indicating strong growth inhibition . The structure-activity relationship (SAR) analysis revealed that halogen substitutions significantly enhance antitumor potency .

Antifungal and Antibacterial Properties

The compound has also been investigated for its antifungal and antibacterial activities. A series of derivatives synthesized from 4-hydroxycoumarin exhibited significant activity against fungal strains, including Candida species, and demonstrated moderate antibacterial effects against Staphylococcus aureus . The introduction of specific side chains, such as bis(2-chloroethyl)amino groups, was found to improve the antimicrobial efficacy of these compounds .

Antioxidant and Anti-inflammatory Effects

Chromene derivatives are recognized for their antioxidant properties, which can protect cells from oxidative stress. Additionally, some studies suggest potential anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Multi-component Reactions

The synthesis of this compound typically involves multi-component reactions that allow for the efficient construction of the chromene framework. For example, a one-pot reaction involving ethyl cyanoacetate and aromatic aldehydes facilitated the formation of various 4H-chromene derivatives with high yields .

Catalytic Approaches

Recent advancements have included the use of organocatalysts such as L-Proline to synthesize chromeno[2,3-b]chromene derivatives from 4-hydroxy-2H-chromene-2-thione . This method not only improves yield but also adheres to green chemistry principles by minimizing toxic reagents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Research has shown that modifications at various positions on the chromene ring significantly affect their pharmacological profiles:

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Halogenation | Enhanced anticancer potency |

| 4 | Alkyl substitution | Improved antifungal activity |

| 5 | Hydroxyl group | Increased antioxidant capacity |

This table summarizes key findings from multiple studies indicating how specific changes to the chemical structure can lead to enhanced biological effects.

Synthesis and Evaluation

A study by Vosooghi et al. (2010) synthesized a library of 2-amino-4H-chromenes and evaluated their cytotoxicity against various cancer cell lines using MTT assays, revealing promising results for several compounds . Another research effort focused on synthesizing novel chromeno[2,3-b]chromenes through L-Proline catalysis, with some derivatives showing significant anti-proliferative activity in breast cancer cell lines .

In Silico Analysis

In silico studies have been conducted to predict the pharmacological profiles of these compounds, aiding in identifying potential targets such as topoisomerase and cytochrome enzymes involved in cancer and fungal growth . These computational approaches complement experimental findings and help streamline drug development processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-Hydroxycoumarin (4HC)

- Structure: The parent compound lacks amino substituents, featuring only a hydroxyl group at the 4-position.

- Properties: Lower molecular weight (162.14 g/mol) and reduced solubility in aqueous media compared to amino-substituted derivatives.

- Applications: Primarily known as an anticoagulant precursor (e.g., warfarin) .

4-Aminochromen-2-one

- Structure: Substituted with a simple amino group at the 4-position.

- Properties : Higher basicity and moderate solubility compared to 4HC. Molecular weight: 175.17 g/mol.

- Applications : Demonstrated antimicrobial and antitumor activity in studies by Vukovic et al. (2010) .

4-(Dimethylamino)chromen-2-one

- Structure: Features a dimethylamino group at the 4- or 7-position (e.g., 7-dimethylamino-4-hydroxycoumarin) .

- Properties : Increased hydrophobicity due to methyl groups, leading to enhanced membrane permeability but reduced aqueous solubility.

- Applications : Used as fluorescent probes in biochemical assays .

4-Amino-benzo[h]chromen-2-one (ABO)

- Structure: A benzo-fused coumarin with an amino group at the 4-position.

- Properties : Higher molecular weight (265.28 g/mol) and improved anticancer activity (IC₅₀: 0.038–0.085 μM) .

- Applications : Potent cytotoxic agent against breast cancer models .

Antimicrobial Activity

- 4-(2-Hydroxyethylamino)chromen-2-one: Expected to exhibit enhanced activity due to the hydrophilic hydroxyethyl group, which may improve target binding in bacterial membranes.

- 4-Aminochromen-2-one: Reported by Vukovic et al. (2010) to show significant antibacterial and antifungal activity, with MIC values ranging from 8–32 µg/mL .

- 4-Hydroxycoumarin: Limited direct antimicrobial efficacy but serves as a precursor for bioactive derivatives .

Anticancer Activity

- This compound: Hypothesized to inhibit kinases or DNA topoisomerases due to structural similarity to ABO derivatives .

- ABO Derivatives : Showed IC₅₀ values of <0.1 μM in breast cancer cell lines and reduced mammary gland proliferation in vivo .

- 4-Alkynylchromen-2-one: Electron-deficient alkynes exhibit unique reactivity but lower cytotoxicity compared to amino-substituted coumarins .

Physicochemical Properties

| Compound Name | Substituent at 4-position | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Biological Activity Highlights |

|---|---|---|---|---|---|

| This compound | 2-Hydroxyethylamino | 235.24 | 1.2 | ~5–10 (aqueous) | Potential kinase inhibition |

| 4-Hydroxycoumarin (4HC) | Hydroxy | 162.14 | 1.8 | <1 | Anticoagulant precursor |

| 4-Aminochromen-2-one | Amino | 175.17 | 1.5 | ~2–3 | Antimicrobial (MIC: 8–32 µg/mL) |

| ABO (4-Amino-benzo[h]chromen-2-one) | Amino (benzo-fused) | 265.28 | 2.5 | <1 | Anticancer (IC₅₀: 0.038–0.085 μM) |

<sup>a</sup> Predicted using fragment-based methods.

Q & A

Q. 1.1. What are the optimized synthetic routes for 4-(2-hydroxyethylamino)chromen-2-one, and how do reaction conditions influence yield?

The synthesis of chromen-2-one derivatives typically involves Pechmann condensation of phenols with β-ketoesters under acidic conditions . For this compound, nucleophilic substitution at the 4-position of 4-chlorochromen-2-one with 2-hydroxyethylamine is a viable route. Key factors include:

- Catalyst selection : Sulfuric acid or Lewis acids (e.g., ZnCl₂) for condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Reactions at 80–100°C improve substitution rates but may require inert atmospheres to prevent oxidation .

Yield improvements (≥70%) are achieved via stoichiometric balancing and post-synthesis purification using column chromatography .

Q. 1.2. How do spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The 4-substituted amino group appears as a singlet at δ 4.2–4.5 ppm (¹H) and δ 50–55 ppm (¹³C). The chromen-2-one carbonyl resonates at δ 160–165 ppm (¹³C) .

- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N–H) confirm functional groups .

- HRMS : Molecular ion peaks at m/z ≈ 245.1 [M+H]⁺ validate the molecular formula (C₁₁H₁₁NO₃) .

Cross-validation with X-ray crystallography (where possible) resolves ambiguities in tautomeric forms .

Q. 1.3. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Standard assays include:

- Anticancer activity : MTT assay against cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases (e.g., FAD-dependent enzymes) .

Dose-response curves and positive controls (e.g., doxorubicin for anticancer studies) ensure reproducibility .

Advanced Research Questions

Q. 2.1. How can contradictory biological activity data for this compound derivatives be resolved?

Contradictions often arise from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

- Cell line variability : Validate across multiple lines (e.g., HepG2 vs. A549) and normalize to cell viability markers .

- Metabolic instability : Pre-treat compounds with liver microsomes to assess metabolic degradation rates .

Statistical tools (e.g., ANOVA with Tukey’s post hoc test) identify outliers in dose-response datasets .

Q. 2.2. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Challenges include:

- Disorder in the hydroxyethylamino group : Use low-temperature (100 K) data collection to reduce thermal motion .

- Twinned crystals : SHELXD or SHELXE software (via dual-space algorithms) resolves pseudo-merohedral twinning .

- Hydrogen bonding ambiguity : Hirshfeld surface analysis clarifies intermolecular interactions (e.g., O–H···N bonds) .

Refinement in SHELXL with anisotropic displacement parameters improves R-factor convergence (<5%) .

Q. 2.3. How can QSAR models guide the design of this compound analogs with enhanced bioactivity?

- Descriptor selection : Use Genetic Function Approximation (GFA) to identify critical parameters (e.g., logP, polar surface area) .

- Model validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets ensure robustness .

- Activity cliffs : Modify substituents at the 3- or 7-positions to exploit electronic effects (e.g., electron-withdrawing groups boost anticancer activity) .

Tools like MOE or Schrödinger’s QSAR module predict synthetic priorities .

Q. 2.4. What strategies mitigate toxicity in this compound derivatives while retaining efficacy?

- Prodrug design : Mask the hydroxyethyl group with acetyl or PEGylated moieties to reduce off-target effects .

- ADMET profiling : Assess hepatotoxicity (via HepG2 assays) and plasma protein binding (equilibrium dialysis) early in development .

- Selective targeting : Conjugate with tumor-homing peptides (e.g., RGD sequences) to enhance specificity .

Q. 2.5. How does computational modeling predict the interaction of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.